molecular formula C11H14ClN3 B1463490 N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine CAS No. 868552-05-0

N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

Cat. No. B1463490
CAS RN: 868552-05-0
M. Wt: 223.7 g/mol
InChI Key: LZGVNPXYTRDWIJ-UHFFFAOYSA-N
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Description

“N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine” is a chemical compound with the molecular formula C11H14ClN3 . It’s a solid substance and is part of the halogenated heterocycles and heterocyclic building blocks .


Synthesis Analysis

The synthesis of pyrazole-based compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for a similar compound involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine .


Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine” is characterized by a pyrazole ring attached to a phenyl group and a methylamine group .


Chemical Reactions Analysis

Pyrazole-based compounds are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in the synthesis of bioactive chemicals .


Physical And Chemical Properties Analysis

“N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine” is a solid substance . It has an empirical formula of C11H14ClN3 and a molecular weight of 223.70 .

Future Directions

The future directions of “N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their potential as scaffolds in the synthesis of bioactive chemicals also presents opportunities for future research .

properties

IUPAC Name

N-methyl-1-(1-phenylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-12-7-10-8-13-14(9-10)11-5-3-2-4-6-11/h2-6,8-9,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXULAAYIBSASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427899
Record name N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868552-05-0
Record name N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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